Methods and Technical Details
The synthesis of PROTAC BRD2/BRD4 degrader-1 employs a modular platform that integrates multicomponent reactions. This approach enhances synthesis efficiency and allows for the creation of diverse compound libraries. Key reactions include Ugi and Passerini reactions, which are characterized by high atom economy and minimal byproducts—typically just water. The synthesis involves using various isocyanides, thalidomide derivatives, and carboxylic acids to construct the desired molecular architecture . The final product exhibits significant potency in degrading BRD4 at concentrations as low as 12.25 nM in cellular assays .
Structure and Data
The molecular formula of PROTAC BRD2/BRD4 degrader-1 is , with a molecular weight of 766.82 g/mol. The structure features a central linker connecting the BET inhibitor to the thalidomide moiety, which facilitates engagement with cereblon, thereby promoting ubiquitination and subsequent degradation of the target proteins .
Reactions and Technical Details
The primary chemical reaction involved in the mechanism of action of PROTAC BRD2/BRD4 degrader-1 is the formation of a ternary complex between the target protein (BRD2 or BRD4), the E3 ubiquitin ligase (cereblon), and the degrader itself. This interaction leads to ubiquitination of the target protein, marking it for proteasomal degradation. The compound's design allows it to selectively bind to BRD2 and BRD4 while sparing BRD3, demonstrating its specificity in action .
Process and Data
PROTAC BRD2/BRD4 degrader-1 operates by inducing proximity between the target proteins and E3 ligases. Upon binding to BRD2 or BRD4, the compound brings these proteins into close contact with cereblon, facilitating their ubiquitination. This process effectively leads to their degradation via the proteasome pathway. Notably, this mechanism allows for rapid and reversible elimination of target proteins without significant off-target effects .
Physical and Chemical Properties
PROTAC BRD2/BRD4 degrader-1 exhibits several key properties:
Scientific Uses
The primary application of PROTAC BRD2/BRD4 degrader-1 lies in cancer research, particularly in targeting solid tumors where BRD4 plays a critical role in oncogenesis. Its ability to selectively degrade specific BET proteins makes it a valuable tool for studying gene regulation mechanisms associated with cancer progression. Additionally, this compound can be utilized in drug discovery processes aimed at developing new therapeutic strategies against cancers characterized by aberrant expression of bromodomain proteins .
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: